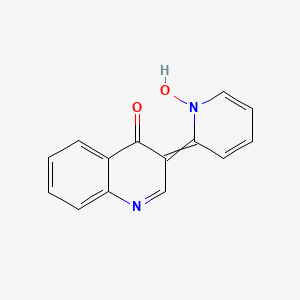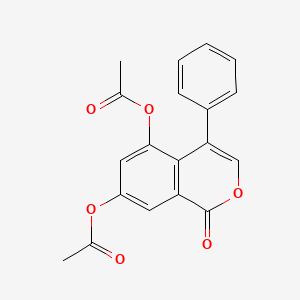
1H-2-benzopyran-1-one, 5,7-bis(acetyloxy)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-2-benzopyran-1-one, 5,7-bis(acetyloxy)-4-phenyl- is a complex organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core with acetyloxy and phenyl substituents. It is of interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-benzopyran-1-one, 5,7-bis(acetyloxy)-4-phenyl- typically involves multi-step organic reactions. One common method includes the acetylation of a precursor compound, such as 4-phenyl-1H-2-benzopyran-1-one, using acetic anhydride in the presence of a catalyst like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 5 and 7 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-2-benzopyran-1-one, 5,7-bis(acetyloxy)-4-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives.
Scientific Research Applications
1H-2-benzopyran-1-one, 5,7-bis(acetyloxy)-4-phenyl- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 1H-2-benzopyran-1-one, 5,7-bis(acetyloxy)-4-phenyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as inflammation, oxidative stress, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
1H-2-benzopyran-1-one, 8-(acetyloxy)-3-[3,4-bis(acetyloxy)phenyl]-: Another benzopyran derivative with acetyloxy substituents.
1H-2-benzopyran-1-one, 7-chloro-3-(1,1-dimethylethyl)-: A benzopyran compound with a chloro and tert-butyl group.
Uniqueness
1H-2-benzopyran-1-one, 5,7-bis(acetyloxy)-4-phenyl- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzopyran derivatives
Properties
CAS No. |
62536-83-8 |
|---|---|
Molecular Formula |
C19H14O6 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
(5-acetyloxy-1-oxo-4-phenylisochromen-7-yl) acetate |
InChI |
InChI=1S/C19H14O6/c1-11(20)24-14-8-15-18(17(9-14)25-12(2)21)16(10-23-19(15)22)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
RVPNPQFIPNDLNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=COC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


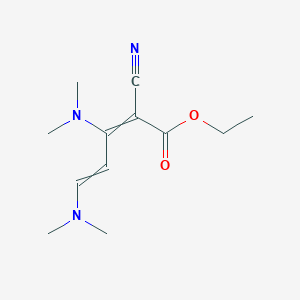
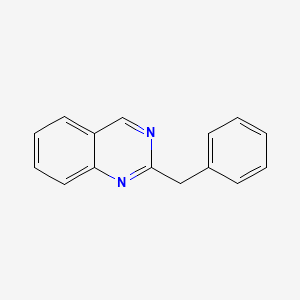
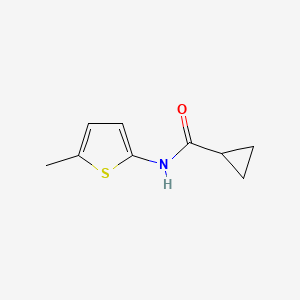
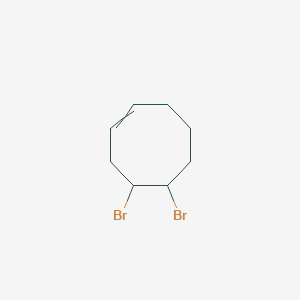
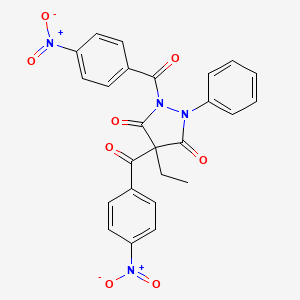
![Acetic acid;7,12-dimethylbenzo[a]anthracen-11-ol](/img/structure/B14535740.png)
![Pyridinium, 4-amino-1-[(3-cyanophenyl)methyl]-, bromide](/img/structure/B14535741.png)
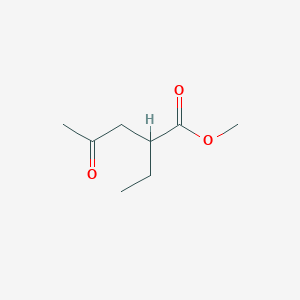
![Bicyclo[4.2.0]octa-2,4-diene-7-carbonitrile, 6-methoxy-](/img/structure/B14535752.png)
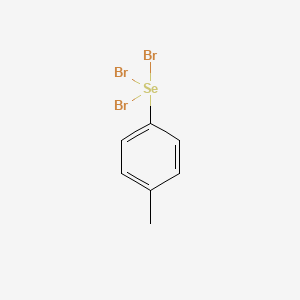
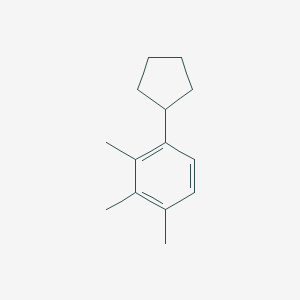
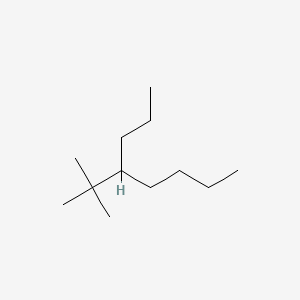
![Benzene, 1-ethoxy-4-[1-(4-fluorophenyl)-1-methylethyl]-](/img/structure/B14535775.png)
